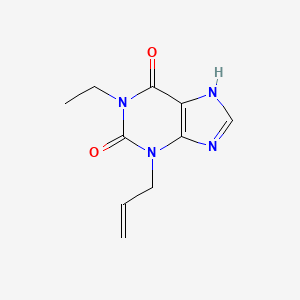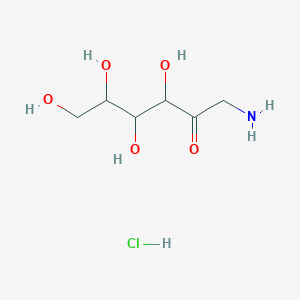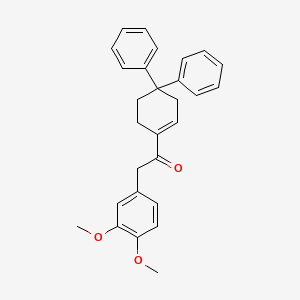![molecular formula C13H16O4 B12523938 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid CAS No. 820215-81-4](/img/structure/B12523938.png)
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-hydroxy-4-methoxyphenylpropanoic acid. This intermediate can be synthesized through the reaction of vanillin with malonic acid in the presence of a base, followed by decarboxylation.
The next step involves the introduction of the prop-2-en-1-yloxy group. This can be achieved through an etherification reaction, where the hydroxyl group of the intermediate compound reacts with prop-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The prop-2-en-1-yloxy group can be reduced to form a propoxy group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-{3-Methoxy-4-[(propoxy)phenyl}propanoic acid.
Substitution: Formation of nitrated or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Ferulic acid: Similar structure with a methoxy group and a phenylpropanoic acid backbone.
Coniferyl alcohol: Contains a similar phenylpropanoid structure but with a hydroxyl group instead of a methoxy group.
Eugenol: Contains a methoxy group and a prop-2-en-1-yloxy group but lacks the phenylpropanoic acid backbone.
Uniqueness
3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
820215-81-4 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(3-methoxy-4-prop-2-enoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-4,6,9H,1,5,7-8H2,2H3,(H,14,15) |
Clé InChI |
WLDRRGTXXBSKSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)

![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
